

Literature review on 4-Benzylxyloxy-3-methoxyacetophenone

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Compound of Interest

Compound Name:	1-(4-(Benzylxyloxy)-3-methoxyphenyl)ethanone
Cat. No.:	B030034

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An In-Depth Technical Guide to 4-Benzylxyloxy-3-methoxyacetophenone: Synthesis, Characterization, and Applications

Introduction: Unveiling a Key Synthetic Intermediate

4-Benzylxyloxy-3-methoxyacetophenone, also known as O-benzylacetovanillone, is an aromatic ketone that serves as a pivotal intermediate in the landscape of organic and medicinal chemistry. With the chemical formula $C_{16}H_{16}O_3$ and a molecular weight of 256.30 g/mol, its structure is characterized by an acetophenone core functionalized with both a methoxy and a benzylxyloxy group.^{[1][2][3]} The strategic placement of the benzyl group as a protective shield for the phenolic hydroxyl of its precursor, acetovanillone, makes it an invaluable building block. This protection allows for selective chemical modifications at other sites of the molecule, which is a cornerstone of complex molecule synthesis. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic signature, and critical applications for researchers and drug development professionals.

Chemical Identifiers

IUPAC Name	1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-one[4]
CAS Number	1835-11-6[1]
Molecular Formula	C ₁₆ H ₁₆ O ₃ [1][3]
Molecular Weight	256.30 g/mol [2]
InChIKey	HRUAWSQBQLYDKH-UHFFFAOYSA-N[1][4]
SMILES	CC(=O)c1ccc(c(c1)OC)OCC2cccc2[5]

Synthesis: The Williamson Ether Pathway and Mechanistic Rationale

The most prevalent and efficient synthesis of 4-Benzyl-3-methoxyacetophenone is achieved through the Williamson ether synthesis. This classic nucleophilic substitution reaction provides a high-yield route from readily available starting materials.

Causality Behind Experimental Choices:

- Starting Material: The synthesis commences with 4'-Hydroxy-3'-methoxyacetophenone (acetovanillone).[6] This precursor provides the core structure, with its phenolic hydroxyl group being the reaction site.
- Reagent and Protecting Group Strategy: Benzyl bromide is the reagent of choice for introducing the benzyl group.[7] The benzyl group is an excellent protecting group for phenols because it is robust under a wide range of reaction conditions (acidic, basic, oxidative, and reductive) but can be selectively removed later through catalytic hydrogenolysis, a non-harsh method that preserves most other functional groups.
- Base and Solvent System: The reaction requires a base to deprotonate the weakly acidic phenolic hydroxyl group of acetovanillone, transforming it into a potent nucleophile (phenoxide). Potassium carbonate (K₂CO₃) is a commonly used base for this purpose as it is inexpensive, moderately strong, and easy to handle.[7] The choice of solvent is critical; polar

aprotic solvents like N,N-dimethylformamide (DMF) or acetone are ideal.^{[7][8]} They effectively dissolve the reactants and, lacking acidic protons, do not interfere with the strong nucleophile, thereby facilitating the SN2 mechanism.

The overall transformation is a classic SN2 reaction. The generated phenoxide ion attacks the electrophilic benzylic carbon of benzyl bromide, leading to the displacement of the bromide leaving group and the formation of the desired ether linkage.

Experimental Protocol: Synthesis of 4-Benzylxy-3-methoxyacetophenone

This protocol is adapted from established laboratory procedures.^[7]

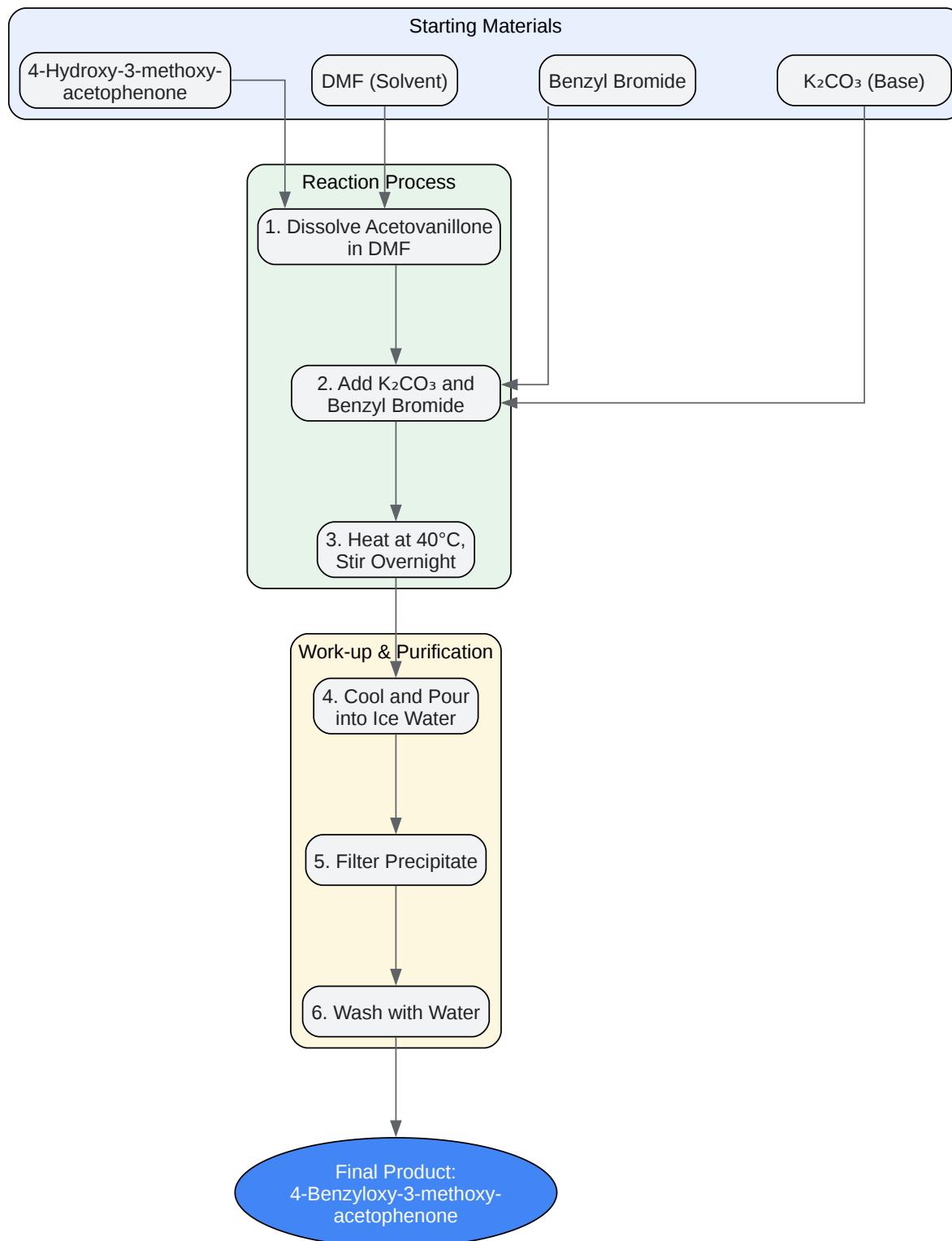
Materials:

- 4-Hydroxy-3-methoxyacetophenone (Acetovanillone)
- Benzyl bromide
- Potassium carbonate (K_2CO_3), anhydrous
- N,N-dimethylformamide (DMF), anhydrous
- Ice
- Distilled water

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxy-3-methoxyacetophenone (1.0 eq) in anhydrous DMF.
- Addition of Reagents: Add anhydrous potassium carbonate (1.5 eq) to the solution, followed by the dropwise addition of benzyl bromide (1.1 eq).
- Reaction Conditions: Heat the reaction mixture to 40°C and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- **Work-up and Isolation:** After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
- **Precipitation:** Pour the reaction mixture slowly into a beaker containing ice water. A solid product will precipitate out.
- **Filtration and Washing:** Collect the precipitated solid by vacuum filtration. Wash the solid product thoroughly with distilled water to remove DMF and inorganic salts.
- **Drying:** Dry the collected solid product to obtain 1-(4-benzyloxy-3-methoxyphenyl)ethanone. The reported yield for this procedure is typically very high, around 99%.[\[7\]](#)

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Caption: Williamson Ether Synthesis Workflow for 4-Benzyl-3-methoxyacetophenone.

Physicochemical and Spectroscopic Profile

The physical properties and spectroscopic data are crucial for the identification and quality control of 4-Benzyl-3-methoxyacetophenone.

Physical Properties	Value	Reference
Appearance	White to pale yellow solid/powder	[4][9]
Melting Point	85-87 °C	[9][10]
Boiling Point	396.5 °C at 760 mmHg	[9][10]
Density	1.115 g/cm ³	[9][10]
Solubility	Slightly soluble in Acetonitrile, Dichloromethane, and DMSO	[9]

Spectroscopic Data Interpretation

- ¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. Expected signals include a singlet for the acetyl group protons (-COCH₃) around δ 2.5 ppm, a singlet for the methoxy protons (-OCH₃) around δ 3.9 ppm, a singlet for the benzylic methylene protons (-OCH₂Ph) around δ 5.1 ppm, and a series of multiplets in the aromatic region (δ 6.8-7.6 ppm) corresponding to the protons on the two distinct benzene rings.[11]
- ¹³C NMR: The carbon spectrum would show a characteristic peak for the carbonyl carbon (~197 ppm), peaks for the aromatic carbons (110-155 ppm), a peak for the benzylic carbon (~70 ppm), a peak for the methoxy carbon (~56 ppm), and a peak for the acetyl methyl carbon (~26 ppm).
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands confirming the functional groups. A strong absorption peak around 1670-1680 cm⁻¹ corresponds to the C=O stretching of the aryl ketone. Multiple peaks in the 1600-1450 cm⁻¹ region are indicative of aromatic C=C stretching, and strong C-O stretching bands for the ether linkages appear around 1250-1050 cm⁻¹.[1][12]

- Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak $[M]^+$ would be observed at m/z 256.^{[1][13]} Key fragmentation patterns would include the loss of the acetyl group ($CH_3CO\bullet$) resulting in a fragment at m/z 213, and a very prominent peak at m/z 91 corresponding to the stable benzyl cation $[C_7H_7]^+$, formed by cleavage of the ether bond.

Applications in Research and Drug Development

The utility of 4-Benzyl-3-methoxyacetophenone is primarily as a versatile intermediate in multi-step organic synthesis.

- Pharmaceutical Synthesis: It is a documented intermediate in the preparation of various pharmaceutical targets and metabolites.^[9] For instance, it is used in synthetic routes leading to epinephrine metabolites, which are crucial for developing medications for a range of medical conditions.^[9] Its precursor, acetovanillone, is known to have anti-inflammatory properties, and derivatives are often explored for novel therapeutic activities.^[6]
- Chemical Research: In a broader context, this compound is employed in chemical research to explore new synthetic pathways.^[9] The protected phenol allows chemists to perform reactions on the acetyl group (e.g., reduction, oxidation, alpha-halogenation) or on the aromatic ring (e.g., nitration, halogenation) without interference from the more reactive hydroxyl group. The benzyl group can then be removed in a final step to yield the functionalized phenol.
- Lignin and Polymer Research: Related structures are used as model compounds in the study of lignin, a complex polymer found in wood.^[9] Understanding the chemistry of such model compounds helps in developing new methods for biomass conversion and polymer synthesis.

Conclusion

4-Benzyl-3-methoxyacetophenone stands as a testament to the power of strategic functional group protection in organic synthesis. Its straightforward, high-yield synthesis via the Williamson ether reaction, coupled with its well-characterized physical and spectroscopic properties, makes it a reliable and valuable tool for synthetic chemists. Its role as a key intermediate in the development of pharmaceuticals and novel chemical entities underscores

its importance in both academic research and the drug development industry, providing a stable and versatile platform for molecular innovation.

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